molecular formula C47H55ClF3N5O6S3 B565182 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide CAS No. 1217620-38-6

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Número de catálogo: B565182
Número CAS: 1217620-38-6
Peso molecular: 982.66
Clave InChI: JLYAXFNOILIKPP-YSUYZUONSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide (hereafter referred to by its DrugBank name, Navitoclax, and its research code, ABT-263) is a high-molecular-weight (974.613 g/mol) small molecule inhibitor targeting Bcl-2 family proteins (Bcl-2, Bcl-xL, and Bcl-w) . It is clinically used to induce apoptosis in cancer cells, particularly in non-Hodgkin’s lymphoma and chronic lymphocytic leukemia. Its structure features:

  • A piperazine ring substituted with a chlorophenyl-dimethylcyclohexenyl group.
  • A deuterated morpholin-4-yl moiety (octadeuteriomorpholine), enhancing metabolic stability.
  • A trifluoromethylsulfonyl group and phenylsulfanyl linkage, contributing to hydrophobic interactions.
  • A benzamide sulfonyl core for target binding .

Métodos De Preparación

La síntesis de ABT-263-d8 implica la incorporación de átomos de deuterio en la estructura molecular de ABT-263. Esto se logra típicamente mediante el uso de reactivos deuterados en el proceso de síntesis. Las rutas sintéticas específicas y las condiciones de reacción para ABT-263-d8 son propietarias y no se divulgan públicamente. el enfoque general involucra el reemplazo selectivo de átomos de hidrógeno con átomos de deuterio en las moléculas precursoras .

Análisis De Reacciones Químicas

ABT-263-d8, al igual que su contraparte no deuterada, experimenta diversas reacciones químicas, que incluyen:

    Oxidación: ABT-263-d8 se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: También puede someterse a reacciones de reducción para producir formas reducidas.

    Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cancer Treatment
This compound is structurally related to navitoclax (ABT-263), a potent BCL-2 family inhibitor used in cancer therapy. It shows promise in targeting apoptosis pathways in cancer cells, making it a candidate for further investigation as an anti-cancer agent. Studies have indicated that navitoclax can induce cell death in various hematological malignancies by inhibiting anti-apoptotic proteins .

2. Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds with piperazine structures are often explored for their anxiolytic and antipsychotic properties. Research indicates that modifications to piperazine derivatives can enhance their affinity for neurotransmitter receptors such as serotonin and dopamine .

3. Anti-inflammatory Activity
Research has shown that compounds similar to this one can exhibit anti-inflammatory effects by inhibiting specific cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. Key structural features include:

  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Piperazine Ring : Contributes to receptor binding and pharmacological activity.
  • Trifluoromethylsulfonyl Group : Increases metabolic stability and potency against target enzymes.

Case Studies

Several studies have investigated the pharmacodynamics and pharmacokinetics of related compounds:

Case Study 1: Navitoclax Efficacy
In clinical trials, navitoclax demonstrated significant efficacy in patients with chronic lymphocytic leukemia (CLL), leading to its approval for certain indications. The mechanism of action involving BCL-2 inhibition provides a model for developing similar compounds targeting apoptosis pathways .

Case Study 2: Piperazine Derivatives
A study on piperazine derivatives revealed their potential as anxiolytics through modulation of serotonin receptors. This suggests that the piperazine component of the compound may confer similar therapeutic benefits .

Mecanismo De Acción

ABT-263-d8 ejerce sus efectos inhibiendo las proteínas antiapoptóticas Bcl-2, Bcl-xL y Bcl-W. Estas proteínas están involucradas en la regulación de la apoptosis, y su inhibición conduce a la activación de proteínas proapoptóticas, lo que resulta en la muerte celular. El compuesto se une con alta afinidad a las proteínas de la familia Bcl-2, interrumpiendo su interacción con las proteínas proapoptóticas y promoviendo la apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Morpholine Moieties

Several compounds in the evidence share structural motifs with Navitoclax:

Compound Name/Identifier Key Structural Features Molecular Weight (g/mol) Target/Activity
Navitoclax (ABT-263) Piperazine, deuterated morpholine, trifluoromethylsulfonyl, benzamide sulfonyl 974.613 Bcl-2/Bcl-xL/Bcl-w inhibitor
Compound 18 () Piperazine, trifluoromethylphenyl, thiophene ~500 (estimated) Undisclosed (synthetic arylpiperazine)
Compound 4g/4h () Tetrazole, coumarin, benzodiazepine/oxazepine ~600–700 (estimated) Undisclosed (heterocyclic derivatives)
Compound Piperazine, deuterated morpholine (partial), nitrobenzenesulfonyl ~800 (estimated) Undisclosed (structural analog)

Key Observations :

  • Piperazine rings are common in drug design for their conformational flexibility and ability to engage hydrogen bonding. Navitoclax’s piperazine is uniquely substituted with a bulky cyclohexenyl-chlorophenyl group, likely enhancing target specificity .
  • The deuterated morpholine in Navitoclax distinguishes it from non-deuterated analogs (e.g., ’s compound). Deuterium substitution typically reduces metabolic clearance, extending half-life .
  • Trifluoromethylsulfonyl groups are rare in the evidence but contribute to Navitoclax’s electron-withdrawing properties, stabilizing protein-ligand interactions .

Functional Analogues in Bcl-2 Inhibition

Compound Class Example Drugs Selectivity Clinical Use
Bcl-2/Bcl-xL Dual Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-w Hematologic malignancies
Bcl-2 Selective Venetoclax (ABT-199) Bcl-2 only CLL, AML
Mcl-1 Inhibitors AMG-176 Mcl-1 Preclinical (solid tumors)

Key Differences :

  • Navitoclax’s dual inhibition of Bcl-2/Bcl-xL broadens its antitumor activity but increases thrombocytopenia risk due to Bcl-xL’s role in platelet survival. Selective inhibitors like Venetoclax avoid this toxicity .
  • The deuterated morpholine in Navitoclax may reduce off-target effects compared to non-deuterated analogs, though direct evidence is lacking in the provided data .

Combination Therapy Efficacy

Navitoclax synergizes with vinblastine (a microtubule destabilizer) in glioblastoma and NSCLC cells, enhancing apoptosis via intrinsic pathways . Similar synergies are observed with other Bcl-2 inhibitors in combination therapies, but Navitoclax’s structural complexity may improve tissue penetration compared to smaller molecules (e.g., ’s arylpiperazines).

Actividad Biológica

The compound 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with biological targets involved in various cellular processes. This article reviews the biological activity of this compound based on recent research findings.

PropertyValue
Molecular FormulaC47 H55 Cl F3 N5 O6 S3
Molecular Weight974.613 Da
Formal Charge0
Component TypeNon-polymer

The compound has been identified as an inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 proteins are critical regulators of apoptosis (programmed cell death), and their inhibition can sensitize cancer cells to chemotherapeutic agents. Specifically, this compound sensitizes glioblastoma and non-small-cell lung cancer cells to vinblastine by inducing apoptosis through the intrinsic cell death pathway .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties:

  • Apoptosis Induction : Studies have shown that at non-toxic concentrations, the compound can induce apoptosis in cancer cell lines, particularly in glioblastoma and lung cancer cells .
  • Chemosensitization : It enhances the effectiveness of vinblastine, a chemotherapeutic agent, by overcoming resistance mechanisms in cancer cells .

Enzyme Inhibition

The compound has also demonstrated enzyme inhibitory activity:

  • Acetylcholinesterase Inhibition : It acts as an acetylcholinesterase inhibitor which is beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Urease Inhibition : The compound shows strong inhibitory effects on urease activity, which is crucial for treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Chemosensitivity : A study highlighted that the compound sensitized glioblastoma cells to vinblastine through BCL-2 inhibition and apoptosis induction . This finding underscores its potential as a combination therapy agent.
  • Enzyme Inhibition Study : Another research focused on its role as an acetylcholinesterase inhibitor and evaluated its effectiveness against various bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis while maintaining significant urease inhibition .

Q & A

Q. Basic: What are the key considerations in designing synthetic routes for this compound?

Q. Advanced: How can heuristic algorithms optimize reaction conditions for its synthesis?

Answer:
For synthetic route design , prioritize retrosynthetic analysis to identify feasible intermediates and commercial precursors. Key steps include protecting group strategies for sensitive functional groups (e.g., sulfonamide and piperazine moieties) and ensuring stereochemical fidelity, particularly for the (2R)-configured deuterated morpholine subunit . Employ orthogonal purification methods (e.g., gradient HPLC) to isolate intermediates, as described in pharmacopeial guidelines for structurally similar piperazine derivatives .

For optimization , heuristic algorithms like Bayesian optimization can systematically explore reaction parameters (e.g., temperature, stoichiometry, solvent polarity). A factorial design approach, as applied in nanocatalyst synthesis , can identify critical variables (e.g., pH, precursor concentration) to maximize yield while minimizing side reactions. Recent studies demonstrate that such algorithms outperform human decision-making in complex multi-step syntheses .

Q. Basic: Which analytical techniques are recommended for purity assessment and structural confirmation?

Q. Advanced: How can researchers resolve co-elution issues in HPLC analysis of this compound?

Answer:
Basic: Use high-resolution LC-MS with electrospray ionization (ESI) for mass confirmation and UV-Vis spectroscopy for quantification. Pharmacopeial methods recommend reverse-phase HPLC with sodium octanesulfonate-containing mobile phases (pH 4.6) for sulfonamide analogs, ensuring baseline separation of impurities .

Advanced: Co-elution challenges arise from the compound’s structural complexity. Adjust the mobile phase by varying methanol-to-buffer ratios or incorporating ion-pairing agents (e.g., tetrabutylammonium hydroxide) to enhance resolution . For stereoisomeric impurities, chiral stationary phases (e.g., cellulose-based columns) can differentiate enantiomers, as validated for morpholine-containing pharmaceuticals .

Q. Basic: What non-covalent interactions influence the supramolecular assembly of this compound?

Q. Advanced: How do these interactions modulate its catalytic or receptor-binding activity?

Answer:
Basic: Non-covalent interactions include π-π stacking between the chlorophenyl and benzamide groups, hydrogen bonding via sulfonamide and morpholine moieties, and hydrophobic interactions from dimethylcyclohexene . These are critical for crystallization and stability in solid-state formulations.

Advanced: In catalytic contexts, these interactions can stabilize transition states or modulate enzyme active-site access. For example, the trifluoromethylsulfonyl group’s electron-withdrawing properties enhance electrophilic reactivity, while deuterated morpholine may alter hydrogen-bonding dynamics in deuterated solvents . Computational studies (e.g., DFT) can quantify interaction energies to predict reactivity .

Q. Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced: What degradation mechanisms dominate under acidic or basic conditions?

Answer:
Basic: Conduct accelerated stability studies using ICH guidelines: expose the compound to pH 1–13 buffers at 40–60°C for 14–28 days. Monitor degradation via LC-MS and NMR, focusing on hydrolytic cleavage of sulfonamide or ester linkages .

Advanced: Under acidic conditions, protonation of the piperazine nitrogen likely initiates ring-opening reactions, while basic conditions may hydrolyze the benzamide bond. Deuterated regions (e.g., morpholine) may exhibit kinetic isotope effects, slowing degradation compared to non-deuterated analogs . Use isotopic labeling (e.g., D₂O solvent) to track H/D exchange in degradation pathways .

Q. Basic: What in vitro models are suitable for evaluating its biological activity?

Q. Advanced: How can discrepancies between in vitro bioactivity and in silico predictions be resolved?

Answer:
Basic: Use cell-free assays (e.g., enzyme inhibition kinetics) targeting receptors with structural homology to the compound’s pharmacophores (e.g., sulfonamide-based kinase inhibitors). For cellular uptake studies, employ Caco-2 monolayers to assess permeability, leveraging the deuterated morpholine’s potential to enhance metabolic stability .

Advanced: Discrepancies often stem from off-target interactions or unmodeled solvent effects. Validate docking predictions (e.g., AutoDock Vina) with mutagenesis studies on key binding residues. Statistical modeling, as applied in flow chemistry optimizations , can correlate computational binding scores with experimental IC₅₀ values .

Q. Basic: How can solubility be optimized for biological assays?

Q. Advanced: What is the impact of deuteration on pharmacokinetic properties like solubility and metabolism?

Answer:
Basic: Use co-solvents (e.g., DMSO/PEG mixtures) or formulate with cyclodextrins to enhance aqueous solubility. For ionizable groups (e.g., piperazine), adjust pH to exploit salt formation .

Advanced: Deuteration at the morpholine ring reduces metabolic clearance by CYP450 enzymes, prolonging half-life. However, deuterium’s higher mass may slightly decrease solubility in non-polar solvents. Compare logP values of deuterated vs. non-deuterated analogs to quantify effects .

Q. Basic: What computational methods predict binding affinity for target proteins?

Q. Advanced: How can molecular dynamics simulations validate docking poses?

Answer:
Basic: Use molecular docking (e.g., Glide, GOLD) with homology-modeled protein structures. Focus on key interactions: sulfonamide hydrogen bonds and chlorophenyl hydrophobic contacts .

Advanced: Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess pose stability. Analyze root-mean-square deviation (RMSD) and binding free energies (MM-PBSA) to confirm docking results. Cross-validate with NMR titration experiments for critical residues .

Q. Basic: What purification strategies are effective for synthetic intermediates?

Q. Advanced: How can stereochemical impurities be minimized during piperazine coupling steps?

Answer:
Basic: Use flash chromatography with silica gel gradients (e.g., 5–20% MeOH in DCM) for early intermediates. For polar intermediates, switch to reverse-phase HPLC .

Advanced: Stereochemical impurities arise from racemization during piperazine alkylation. Employ low-temperature (-20°C) reactions with chiral auxiliaries (e.g., Evans oxazolidinones) to control configuration. Monitor enantiomeric excess via chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .

Propiedades

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-YSUYZUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

982.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.